3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate
Description
Nomenclature and Structural Classification
The systematic name of this compound, 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate, follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The structure consists of three key components: a pyrrolidine heterocyclic ring, a benzyl moiety with a trifluoromethyl substituent at the para position, and an oxalate counterion forming the salt.
The compound can be structurally classified as:
- A pyrrolidine derivative (five-membered nitrogen heterocycle)
- A trifluoromethylated aromatic compound
- A benzyl-substituted amine
- An oxalate salt of a secondary amine
The molecular structure features a pyrrolidine ring with the benzyl substituent attached at the 3-position. The trifluoromethyl group (CF₃) occupies the para position of the benzyl's phenyl ring, creating a distinctive electronic environment due to the strong electron-withdrawing nature of the fluorine atoms. The oxalate component forms an ionic bond with the protonated nitrogen of the pyrrolidine ring.
Historical Development and Discovery Context
While specific information regarding the first synthesis of 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate is not extensively documented in literature, the compound belongs to a broader class of trifluoromethylated pyrrolidine derivatives that have gained increasing attention since the early 2000s. The development of this compound likely emerged from wider research into fluorinated heterocycles, which have become increasingly important in medicinal chemistry.
The incorporation of trifluoromethyl groups into organic molecules represents a significant trend in pharmaceutical research that gained momentum in the late 20th century. This trend was driven by the recognition that trifluoromethyl substituents can enhance metabolic stability, improve lipophilicity, and modify the electronic properties of bioactive compounds.
Research into pyrrolidine chemistry has historical significance in drug development, with various pyrrolidine derivatives serving as important scaffolds in pharmaceutical agents. The combination of the pyrrolidine core with the trifluoromethylated benzyl group represents a strategic design approach to create compounds with potentially valuable pharmacological properties.
Chemical Registry Information and Identifiers
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is registered in multiple chemical databases with the following identifiers:
The free base form of this compound, 3-(4-(trifluoromethyl)benzyl)pyrrolidine, has the CAS number 957998-84-4 and is also registered in chemical databases with its own set of identifiers.
Position in Trifluoromethylated Benzyl Compound Classification
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate occupies a specific position within the broader classification of trifluoromethylated benzyl compounds. This compound family has gained substantial attention in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.
Within the hierarchical classification of organic compounds, this molecule can be positioned as follows:
- Organofluorine compounds
- Trifluoromethylated compounds
- Trifluoromethylated aromatics
- Trifluoromethylated benzyl derivatives
- Trifluoromethylated benzylamine derivatives
- Trifluoromethylated benzylpyrrolidines
- 3-[4-(Trifluoromethyl)benzyl]pyrrolidine derivatives
- Trifluoromethylated benzylpyrrolidines
- Trifluoromethylated benzylamine derivatives
- Trifluoromethylated benzyl derivatives
- Trifluoromethylated aromatics
- Trifluoromethylated compounds
The compound's distinctive features include:
- The trifluoromethyl group at the para position of the benzyl moiety, which enhances lipophilicity and metabolic stability
- The pyrrolidine ring with the benzyl substituent at the 3-position, creating a chiral center
- The oxalate salt formation, which modifies the compound's physical properties such as solubility and stability
Related compounds in this classification include various positional isomers (such as 2- or 4-substituted pyrrolidines), analogs with the trifluoromethyl group at different positions of the benzyl moiety (ortho or meta substitution), and derivatives with additional functional groups on either the pyrrolidine ring or the benzyl component.
Properties
IUPAC Name |
oxalic acid;3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.C2H2O4/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10;3-1(4)2(5)6/h1-4,10,16H,5-8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEZJPUDZHIITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The compound’s structure comprises two primary components:
- Pyrrolidine backbone : A five-membered saturated nitrogen heterocycle.
- 4-(Trifluoromethyl)benzyl group : Introduced via alkylation or coupling reactions.
- Oxalate counterion : Formed through acid-base neutralization.
Key intermediates include:
Synthetic Routes and Methodologies
Mitsunobu Reaction-Based Alkylation
This method leverages the Mitsunobu reaction to install the 4-(trifluoromethyl)benzyl group onto a pyrrolidine scaffold.
Procedure:
- Starting material : 3-Hydroxypyrrolidine (1.0 equiv).
- Reagents :
- 4-(Trifluoromethyl)benzyl alcohol (1.2 equiv).
- Triphenylphosphine (1.5 equiv).
- Diethyl azodicarboxylate (DEAD, 1.5 equiv).
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Conditions : 0°C to room temperature, 12–24 hours.
- Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Mechanistic Insight :
The reaction proceeds via oxidation-reduction between DEAD and triphenylphosphine, generating a phosphine oxide and activating the hydroxyl group for nucleophilic displacement.
Direct Alkylation of Pyrrolidine
A single-step alkylation using 4-(trifluoromethyl)benzyl halides.
Procedure:
- Starting material : Pyrrolidine (1.0 equiv).
- Alkylating agent : 4-(Trifluoromethyl)benzyl bromide (1.1 equiv).
- Base : Potassium carbonate (2.0 equiv) or triethylamine.
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : 60–80°C, 6–12 hours.
- Workup : Filter, concentrate, and purify via distillation or recrystallization.
Challenges :
Reductive Amination Route
Suitable for introducing chirality or accessing derivatives.
Procedure:
- Starting material : Pyrrolidin-3-one (1.0 equiv).
- Amine source : Ammonium acetate (2.0 equiv).
- Reducing agent : Sodium cyanoborohydride (1.5 equiv).
- Solvent : Methanol or ethanol.
- Conditions : Room temperature, 24 hours.
- Post-reaction : Alkylation with 4-(trifluoromethyl)benzyl bromide (as in Section 2.2).
Advantage : Enables stereocontrol at the pyrrolidine C3 position.
Yield : 50–58% (two steps).
Oxalate Salt Formation
The final step involves neutralizing the pyrrolidine base with oxalic acid.
Procedure:
- Base : 3-[4-(Trifluoromethyl)benzyl]pyrrolidine (1.0 equiv).
- Acid : Oxalic acid dihydrate (1.05 equiv).
- Solvent : Ethanol or acetone.
- Conditions : Reflux for 1 hour, then cool to 0°C for crystallization.
- Isolation : Filter and wash with cold solvent.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Chirality Control |
|---|---|---|---|---|
| Mitsunobu Reaction | 68–75 | 99 | Moderate | No |
| Direct Alkylation | 55–62 | 95 | High | No |
| Reductive Amination | 50–58 | 97 | Low | Yes |
Key Observations :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics, particularly the trifluoromethyl group, enhance biological activity and metabolic stability, making it a valuable component in drug design.
- Neurological Disorders : Research indicates that 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate plays a significant role in developing drugs targeting neurological conditions such as schizophrenia and other neurodegenerative disorders. For instance, it has been investigated for its potential as a KAT II inhibitor, which may help treat cognitive deficits associated with these conditions .
Material Science
In material science, this compound is employed to create advanced materials with improved properties:
- Thermal Stability and Chemical Resistance : The incorporation of 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate into polymer formulations has shown to enhance thermal stability and chemical resistance. These properties are crucial for applications in coatings and protective materials .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry:
- Agrochemical Formulation : It is utilized to improve the efficacy of pesticides and herbicides. The trifluoromethyl group enhances the absorption and retention of these chemicals in plants, leading to improved agricultural outcomes .
Research Reagents
As a research reagent, 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate aids in organic synthesis:
- Complex Molecular Structures : It facilitates the development of complex molecular architectures essential for medicinal chemistry and other fields of organic synthesis .
Case Study 1: Neurological Applications
A study published in PubMed Central highlighted the effectiveness of compounds similar to 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate in modulating G protein-coupled receptors (GPCRs), which are critical targets for treating various neurological disorders . The research demonstrated that these compounds could potentially alleviate symptoms associated with cognitive deficits.
Case Study 2: Material Enhancements
In a comparative study on polymer composites, the addition of 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate was shown to significantly improve the thermal stability of the material compared to standard formulations without this compound. This study underscores its potential utility in developing high-performance materials for industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Pharmaceutical | Drug development for neurological disorders | Enhanced biological activity |
| Material Science | Polymer formulations | Improved thermal stability and resistance |
| Agricultural Chemistry | Pesticide and herbicide formulation | Increased absorption and retention |
| Research Reagents | Organic synthesis | Development of complex molecular structures |
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate involves its interaction with specific molecular targets. For instance, as an adenosine A2B receptor antagonist, it binds to the receptor and inhibits its activity. This interaction can modulate various physiological processes, including inflammation and immune response .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Purity : ≥95% (HPLC) .
- Applications : Likely serves as a pharmaceutical intermediate or reference standard for drug impurities, similar to structurally related pyrrolidine derivatives .
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethyl-Benzyl Groups
The trifluoromethyl (CF₃) group is a common pharmacophore due to its metabolic stability and lipophilicity. Below is a comparison with compounds sharing this motif:
Key Observations :
Core Structure Differences: The target compound uses a pyrrolidine ring, whereas analogues like QD-3206 (pyrazole core) or sulfonamide derivatives exhibit distinct heterocyclic backbones. The oxalate counterion in the target compound contrasts with hydrochloride (e.g., ) or trifluoroacetate (e.g., cyclobutanecarboxylic acid derivatives ). Oxalate may improve solubility or crystallinity during purification .
Substituent Effects: Benzyl vs. Phenoxy: The benzyl group in the target compound increases hydrophobicity compared to the phenoxy group in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride . This could influence blood-brain barrier penetration or metabolic stability. CF₃ Position: All analogues feature CF₃ at the para position, maximizing steric and electronic effects on aromatic ring interactions .
Comparison with Pyrrolidine Derivatives
Pyrrolidine-based compounds are prevalent in medicinal chemistry due to their bioactivity. Below is a comparison with other pyrrolidine salts:
Key Observations :
Counterion Impact :
- Oxalate salts (e.g., target compound and ) are often chosen for their stability in solid-state formulations, while trifluoroacetate (e.g., ) may introduce residual acidity, affecting biological assays .
Biological Activity
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is CHFNO, with a molecular weight of approximately 323.28 g/mol. The structure features a pyrrolidine ring substituted with a trifluoromethylbenzyl group and an oxalate moiety, contributing to its unique pharmacological properties .
Research indicates that compounds similar to 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate may exhibit various mechanisms of action, including:
- Adenosine Receptor Antagonism : Compounds with similar structures have shown antagonistic activity at adenosine A2B receptors, which could be relevant in treating conditions like asthma and cardiovascular diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Adenosine A2B Antagonism | Potent antagonist activity | |
| Antimicrobial | Potential activity against bacteria | |
| Cytotoxicity | Not extensively studied | N/A |
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including those similar to 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate. The findings indicated that modifications to the benzyl group significantly affected the biological activity, particularly in terms of receptor binding affinity and selectivity .
Another investigation focused on the compound's potential as an antiplasmodial agent. In vitro assays demonstrated that related compounds exhibited varying degrees of inhibition against Plasmodium falciparum, suggesting that further exploration into the antimalarial properties of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate could be warranted .
Future Directions in Research
Given the preliminary findings regarding the biological activity of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Broader Screening : Against a wider array of pathogens to assess its potential as an antimicrobial agent.
Q & A
Basic: What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves alkylation of pyrrolidine with 4-(trifluoromethyl)benzyl bromide, followed by salt formation with oxalic acid. Systematic optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) can be achieved using Design of Experiments (DOE) principles. For example, a fractional factorial design reduces the number of trials while identifying critical parameters like reaction time and stoichiometry . Computational reaction path searches (e.g., quantum chemical calculations) further refine conditions by predicting transition states and intermediates, minimizing trial-and-error approaches . Post-synthesis, purification via column chromatography or recrystallization (as in ’s analogous compound) ensures high purity .
Basic: Which analytical techniques are most effective for characterizing 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the pyrrolidine ring substitution pattern and benzyl group integration. F NMR specifically verifies the trifluoromethyl group.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD): Resolves crystal structure and salt formation with oxalate, critical for polymorph identification.
- HPLC/LC-MS: Quantifies purity and detects trace byproducts, especially if chiral impurities are suspected (e.g., via chiral columns) .
Basic: What safety precautions are necessary when handling 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particles.
- Storage: Store in airtight containers away from moisture and oxidizing agents, as trifluoromethyl groups may hydrolyze under acidic/basic conditions.
- Emergency Protocols: In case of exposure, rinse skin/eyes with water and consult safety data sheets (SDS) for analogous compounds (e.g., ’s GHS guidelines). Lab personnel must pass safety exams (e.g., 100% compliance as in ) before handling .
Advanced: How can computational chemistry aid in predicting the reactivity of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Simulate reaction pathways (e.g., nucleophilic substitution during benzylation) to identify energy barriers and transition states. Tools like Gaussian or ORCA optimize geometries and predict regioselectivity .
- Molecular Dynamics (MD): Model solvation effects and salt dissociation behavior in aqueous/organic matrices.
- Docking Studies: If the compound is bioactive, docking into protein targets (e.g., enzymes) predicts binding affinities and guides SAR (Structure-Activity Relationship) studies .
Advanced: How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent yields)?
Methodological Answer:
- Retrospective DOE Analysis: Re-examine factorial design matrices to identify overlooked variables (e.g., trace moisture, oxygen levels) that may cause variability .
- Byproduct Characterization: Use LC-MS/MS or F NMR to identify fluorinated impurities. Cross-reference with computational predictions of side reactions (e.g., over-alkylation or oxidation) .
- Reproducibility Checks: Standardize equipment calibration (e.g., HPLC pumps, temperature controllers) and replicate experiments across independent labs .
Advanced: What are the challenges in scaling up the synthesis of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate, and how can they be addressed?
Methodological Answer:
- Reactor Design: Transition from batch to continuous flow systems to improve heat/mass transfer, especially for exothermic steps like benzylation. Use Computational Fluid Dynamics (CFD) to model mixing efficiency .
- Separation Optimization: Implement membrane technologies (e.g., nanofiltration) for solvent recovery or switch to greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream processing .
- Process Analytical Technology (PAT): Integrate real-time monitoring (e.g., in-line FTIR) to detect deviations and automate feedback loops .
Advanced: How can researchers validate the biological or catalytic activity of this compound in a rigorous, reproducible manner?
Methodological Answer:
- Dose-Response Studies: Use IC/EC assays with triplicate measurements and positive/negative controls. Apply statistical tools (e.g., ANOVA) to assess significance .
- Kinetic Analysis: For catalytic applications (e.g., organocatalysis), monitor reaction rates via UV-Vis or GC-MS and compare turnover numbers (TON) to established catalysts.
- Interlab Validation: Share samples with collaborators to cross-verify activity claims, ensuring protocol standardization (e.g., buffer pH, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
